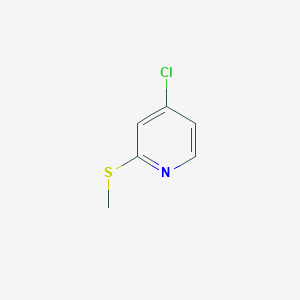

4-Chloro-2-(methylsulfanyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEHQWVIKAHHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441334 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334542-44-8 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Chloro-2-(methylsulfanyl)pyridine: A Technical Guide

Introduction

4-Chloro-2-(methylsulfanyl)pyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a halogen for subsequent cross-coupling reactions and a methylsulfanyl group that can be further manipulated, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into experimental choices, mechanistic underpinnings, and detailed protocols for researchers and drug development professionals.

Strategic Approaches to the Target Molecule

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable routes involve the late-stage introduction of the methylsulfanyl group onto a pre-functionalized pyridine ring or the construction of the substituted ring from acyclic precursors. This guide will focus on two primary, well-documented pathways:

-

Pathway A: Regioselective nucleophilic aromatic substitution (SNAr) or cross-coupling on a 2,4-dichloropyridine scaffold.

-

Pathway B: Chlorination of a 2-(methylsulfanyl)pyridin-4-ol precursor.

Each pathway presents distinct advantages and challenges, which will be discussed in detail to allow for informed selection based on available starting materials, scalability, and desired purity.

Pathway A: Synthesis via 2,4-Dichloropyridine

This is arguably the most versatile and commonly employed route, hinging on the preparation of the key intermediate, 2,4-dichloropyridine, followed by the regioselective introduction of the methylsulfanyl group.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloropyridine

The accessibility of 2,4-dichloropyridine is crucial for this pathway. Two primary methods for its synthesis are outlined below.

This method is advantageous when 2-chloro-4-aminopyridine is readily available. The Sandmeyer reaction provides a reliable means of converting the amino group to a chloro group.[1][2][3]

Reaction Scheme:

Figure 1: Sandmeyer reaction for the synthesis of 2,4-Dichloropyridine.

Mechanistic Insight: The reaction proceeds via the in situ formation of a diazonium salt from the amine with nitrous acid (generated from sodium nitrite and a strong acid). The diazonium salt is then decomposed in the presence of a copper(II) chloride catalyst and an organic nitrite, which facilitates the replacement of the diazonium group with a chloride.[1][2][3]

This approach is beneficial if 2,4-dihydroxypyridine is the preferred starting material. The dihydroxy derivative is readily converted to the dichloro compound using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]

Reaction Scheme:

Figure 2: Chlorination of 2,4-Dihydroxypyridine.

Mechanistic Insight: The hydroxyl groups of the pyridone tautomers are converted into better leaving groups by reaction with POCl₃. Subsequent nucleophilic attack by chloride ions, either from POCl₃ itself or an added chloride source, displaces the phosphate esters to yield the dichlorinated product. The use of a base like pyridine or diisopropylethylamine (DIPEA) can facilitate the reaction.[4][5][6]

Part 2: Regioselective Introduction of the Methylsulfanyl Group

This is the most critical step in this pathway, as the regioselectivity of the nucleophilic substitution on 2,4-dichloropyridine dictates the success of the synthesis.

The Challenge of Regioselectivity: In nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyridine, the C4 position is generally more activated towards nucleophilic attack. This is due to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.[2][7][8]

However, the desired product, this compound, requires substitution at the C2 position. Two primary strategies can be employed to achieve this outcome.

The Hard and Soft Acids and Bases (HSAB) principle can be invoked to rationalize a preference for C2 substitution with certain nucleophiles. Sulfur nucleophiles, such as sodium thiomethoxide (NaSMe), are considered "soft" nucleophiles. The C2 position, being adjacent to the nitrogen atom, can be considered a "softer" electrophilic site compared to the C4 position. This can lead to a kinetically controlled attack at the C2 position. While this selectivity is often observed, it can be highly dependent on reaction conditions.

Reaction Scheme:

Figure 3: Uncatalyzed C2-selective thiolation.

For more robust and predictable C2 selectivity, palladium-catalyzed cross-coupling reactions offer a powerful alternative. The use of specific ligands can override the inherent reactivity of the 2,4-dichloropyridine ring system. It has been demonstrated that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, a principle that can be extended to the pyridine analogue.

Reaction Scheme:

Figure 4: Palladium-catalyzed C2-selective thiolation.

Pathway B: Synthesis via 2-(Methylsulfanyl)pyridin-4-ol

This alternative pathway involves the initial synthesis of 2-(methylsulfanyl)pyridin-4-ol, followed by a chlorination step. This route can be advantageous if the starting materials for the precursor are more readily available or cost-effective.

Part 1: Synthesis of 2-(Methylsulfanyl)pyridin-4-ol

The synthesis of this intermediate can be envisioned through the S-methylation of 2-mercapto-4-hydroxypyridine (which exists in tautomeric forms).

Reaction Scheme:

Figure 5: Synthesis of 2-(Methylsulfanyl)pyridin-4-ol.

Part 2: Chlorination of 2-(Methylsulfanyl)pyridin-4-ol

The final step is the conversion of the hydroxyl group to a chloro group, which can be achieved using standard chlorinating agents like phosphorus oxychloride.

Reaction Scheme:

Figure 6: Chlorination of 2-(Methylsulfanyl)pyridin-4-ol.

Quantitative Data Summary

| Step | Starting Material | Reagents | Conditions | Yield | Reference |

| 1a | 2-Chloro-4-aminopyridine | tBuONO, CuCl₂ | Acetonitrile, 0-20°C, 16h | ~62% | [7] |

| 1b | 2,4-Dihydroxypyridine | POCl₃ | 140°C, 2h (sealed reactor) | High | [4] |

| 2a | 2,4-Dichloropyridine | NaSMe | (Proposed) DMF, rt | Variable | Inferred |

| 2b | 2,4-Dichloropyridine | MeSH, Pd(OAc)₂, Xantphos, NaOtBu | Toluene, 100°C | Good | [7] |

| B | 2-(Methylsulfanyl)pyridin-4-ol | POCl₃ | Heat | Good | Analogous to[4] |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyridine from 2-Chloro-4-aminopyridine (Method 1a)

-

To a stirred mixture of copper(II) chloride (1.2 eq.) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 eq.).

-

Stir the mixture for 15 minutes and then cool to 0°C.

-

Slowly add a solution of 2-chloro-4-aminopyridine (1.0 eq.) in acetonitrile (0.5 M).

-

Stir the mixture for 1 hour at 0°C and then allow it to warm to room temperature for 16 hours.

-

After concentration in vacuo, add a 15% aqueous ammonia solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield crude 2,4-dichloropyridine.[7]

Protocol 2: Chlorination of 2,4-Dihydroxypyridine (Method 1b)

-

In a Teflon-lined stainless steel reactor, add 2,4-dihydroxypyridine (0.5 moles) and phosphorus oxychloride (0.5 moles).

-

Seal the reactor and heat the reaction mixture to 140°C for 2 hours.

-

After cooling, carefully open the reactor and quench the contents with 100 mL of cold water (~0°C).

-

Adjust the solution's pH to 8–9 with a saturated Na₂CO₃ solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain 2,4-dichloropyridine.[4]

Protocol 3: Proposed Uncatalyzed C2-Thiolation of 2,4-Dichloropyridine (Method 2a)

-

To a solution of 2,4-dichloropyridine (1.0 eq.) in an aprotic polar solvent such as DMF, add sodium thiomethoxide (1.0-1.2 eq.) portion-wise at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the product.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

Conclusion

The synthesis of this compound is achievable through several well-defined pathways. The choice of route will largely depend on the availability and cost of the starting materials. The synthesis via 2,4-dichloropyridine offers flexibility, with the Sandmeyer reaction and direct chlorination of 2,4-dihydroxypyridine being reliable methods for obtaining the key intermediate. While the regioselectivity of the subsequent thiolation step presents a challenge, it can be addressed through careful control of reaction conditions for an uncatalyzed SNAr or, more predictably, through the use of modern palladium-catalyzed cross-coupling methodologies. The alternative route through the chlorination of 2-(methylsulfanyl)pyridin-4-ol provides another viable option. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently approach the synthesis of this important heterocyclic building block.

References

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (URL: [Link])

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (URL: [Link])

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (URL: [Link])

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])

-

Deaminative chlorination of aminoheterocycles. (URL: [Link])

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 4-Chloro-2-(methylsulfanyl)pyridine

An In-depth Technical Guide to 4-Chloro-2-(methylsulfanyl)pyridine for Medicinal Chemistry Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic utility of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core scientific data with field-proven insights to facilitate its effective application in medicinal chemistry and organic synthesis.

Introduction and Strategic Importance

This compound (CAS No. 334542-44-8) is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block.[1][2][3] The pyridine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, improve pharmacological parameters, and serve as a bioisosteric replacement for a phenyl ring.[4][5][6] The specific arrangement of a chloro substituent at the 4-position and a methylsulfanyl group at the 2-position provides orthogonal reactivity, making this molecule a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and protein degrader building blocks.[3][7]

Core Physicochemical and Structural Data

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-chloro-2-(methylthio)pyridine, 2-(Methylthio)-4-chloropyridine | [1] |

| CAS Number | 334542-44-8 | [1][2][3][8] |

| Molecular Formula | C₆H₆ClNS | [1][3][8] |

| Molecular Weight | 159.64 g/mol | [8] |

| Physical Form | Liquid | [1] |

| Storage | Store at room temperature | [3] |

Reactivity Profile and Synthetic Utility

The synthetic value of this compound is rooted in the distinct reactivity of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent activates the ring for nucleophilic aromatic substitution (SNAr).

-

C4-Position (Chloro Group) : The chlorine atom at the 4-position is the primary site for nucleophilic displacement. This position is readily targeted by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diversity. The reactivity at this position is a cornerstone of its utility in building compound libraries for drug discovery.[9]

-

C2-Position (Methylsulfanyl Group) : The methylsulfanyl (-SCH₃) group is relatively stable but can be strategically oxidized to the corresponding methylsulfonyl (-SO₂CH₃) group. This transformation is critical, as the sulfonyl moiety is an excellent leaving group, activating the C2-position for a second nucleophilic substitution.[10][11] This two-step functionalization allows for the sequential and controlled introduction of different substituents at the C2 and C4 positions.

Caption: Key reactive sites on this compound.

Spectral Characterization: An Interpretive Guide

While specific spectra for this exact compound are not publicly available, its structure allows for reliable prediction of its spectral characteristics based on extensive data from analogous pyridine derivatives.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons (3H) : Due to the substitution pattern, the three protons on the pyridine ring will appear as a complex set of multiplets between δ 7.0 and 8.5 ppm. The proton at C5 will likely be a doublet, coupled to the proton at C6. The proton at C3 will appear as a singlet or a narrowly split doublet. The proton at C6 will be a doublet.

-

Methyl Protons (3H) : The three protons of the methylsulfanyl group (-SCH₃) will appear as a sharp singlet, typically in the δ 2.4-2.7 ppm range.

-

-

¹³C NMR : The carbon NMR spectrum should display six unique signals.

-

Aromatic Carbons (5C) : Five signals corresponding to the pyridine ring carbons, with chemical shifts ranging from approximately δ 120 to 160 ppm. The carbon attached to the electronegative chlorine (C4) and the carbon attached to the nitrogen and sulfur (C2) will be significantly deshielded.

-

Methyl Carbon (1C) : A single signal for the methyl carbon will appear in the aliphatic region, typically around δ 15-20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

~3100-3000 cm⁻¹ : Aromatic C-H stretching.

-

~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the pyridine ring.[12][14]

-

~1100-1000 cm⁻¹ : C-Cl stretching.

-

~700-600 cm⁻¹ : C-S stretching.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 159. A characteristic isotopic peak (M+2) at m/z 161, with an intensity approximately one-third of the M⁺ peak, is definitive proof of the presence of a single chlorine atom. Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl).

Experimental Protocols for Quality Assessment

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. The following are standard, validated protocols for the analysis of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale : HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase method provides excellent separation of the main component from non-polar and polar impurities.

-

Methodology :

-

System : Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at 254 nm.

-

Sample Preparation : Prepare a 1 mg/mL solution in Acetonitrile.

-

Analysis : Inject 5 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Caption: Standard workflow for HPLC purity analysis.

Protocol 2: Structural Confirmation via NMR Spectroscopy

-

Rationale : NMR provides unambiguous structural confirmation by mapping the chemical environment of all hydrogen and carbon atoms.

-

Methodology :

-

Sample Preparation : Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Bruker 400 MHz spectrometer or equivalent.

-

¹H NMR Acquisition : Acquire a standard proton spectrum with 16 scans.

-

¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum with 1024 scans.

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction.

-

Analysis : Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure.

-

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties and a predictable reactivity profile. Its strategic importance lies in the orthogonal reactivity of its C4-chloro and C2-methylsulfanyl groups, which allows for selective, sequential functionalization. A thorough understanding of its spectral characteristics and the application of rigorous analytical protocols are essential for its successful implementation in complex, multi-step syntheses aimed at the discovery and development of novel therapeutics.

References

-

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 - PubChem. (n.d.). Retrieved from [Link]

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | The Journal of Organic Chemistry - ACS Publications. (2024). Retrieved from [Link]

-

(PDF) Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (n.d.). Retrieved from [Link]

-

The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. (n.d.). Retrieved from [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents. (n.d.).

-

Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

-

The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. (n.d.). Retrieved from [Link]

-

This compound [P93296] - ChemUniverse. (n.d.). Retrieved from [Link]

-

4-Chloro-pyridine 1-oxide - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021). Retrieved from [Link]

-

A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.) - ResearchGate. (n.d.). Retrieved from [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

-

Pyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

4-Chloro-2-fluoro-3-(methylthio)pyridine | C6H5ClFNS | CID 177684153 - PubChem. (n.d.). Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Chloro-2-methylpyridine | C6H6ClN | CID 581392 - PubChem. (n.d.). Retrieved from [Link]

-

4-chloro-N-methylaniline hydrochloride | C7H9Cl2N | CID 20268922 - PubChem. (n.d.). Retrieved from [Link]

-

2-chloro-4-[(methylsulfanyl)methyl]pyridine - PubChemLite. (n.d.). Retrieved from [Link]

-

4-Chloro-2-methylpyridine | C6H6ClN | CID 581392 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

4-Chloro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

4-CHLORO-2-METHYL-5-(2-OXO-ETHYL)-6-TRIFLUOROMETHYL-PYRIMIDINE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem. (n.d.). Retrieved from [Link]

-

m-Toluidine, 4-chloro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 334542-44-8|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

4-Chloro-2-(methylsulfanyl)pyridine CAS number 334542-44-8

An In-depth Technical Guide to 4-Chloro-2-(methylsulfanyl)pyridine (CAS: 334542-44-8): A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, pyridine-based heterocycles are fundamental scaffolds, forming the core of numerous FDA-approved drugs.[1][2] Their prevalence stems from their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. Within this vital class of compounds, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on the strategic insights that enable its effective use in the laboratory. The objective is to move beyond a simple recitation of facts to an expert analysis of why this reagent is chosen and how its distinct functionalities can be leveraged to accelerate the drug discovery pipeline.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and reproducible experimentation. This compound is typically supplied as a liquid with a high degree of purity, essential for avoiding side reactions in sensitive downstream applications.[3][4]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 334542-44-8 | [3][4][5] |

| Molecular Formula | C₆H₆ClNS | [3][4][5] |

| Molecular Weight | 159.64 g/mol | [5] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥95-98% | [3][5] |

| Storage | Store at room temperature in a dry, cool, well-ventilated place. | [3][6] |

| Synonyms | 4-chloro-2-(methylthio)pyridine, 2-(Methylthio)-4-chloropyridine | [4] |

Spectroscopic Profile

While experimental spectra are specific to the sample and conditions, the structure of this compound allows for predictable spectroscopic signatures crucial for its identification and quality control.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group's protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns (coupling) revealing their positions relative to each other and the nitrogen atom.[7][8] The methylthio group (-SCH₃) protons will appear as a sharp singlet in the upfield region (typically 2.0-3.0 ppm).

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (~120-160 ppm), while the methyl carbon will appear significantly upfield.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key signals would include C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations from the pyridine ring, and a C-Cl stretching band in the fingerprint region.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion (M+) peak corresponding to the molecule's mass. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature, confirming the presence of a single chlorine atom.[10]

Synthesis and Reaction Mechanisms

The synthesis of substituted pyridines and pyrimidines often involves the chlorination of hydroxy-precursors. A common and industrially scalable approach for analogous compounds involves reacting the corresponding 4-hydroxy-2-(methylthio)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base.[11][12] This transformation is a cornerstone of heterocyclic chemistry, converting the hydroxyl group into a reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Generalized Synthetic Protocol

The following protocol is a representative example based on established chemical principles for the synthesis of similar chloro-heterocycles.

-

Reaction Setup: The precursor, 4-hydroxy-2-(methylthio)pyrimidine, is suspended in a suitable solvent (e.g., a hydrocarbon or ether solvent) under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Addition of Reagents: An organic base (e.g., triethylamine or pyridine) is added to the mixture. Phosphorus oxychloride (POCl₃) is then added dropwise, typically at a controlled temperature to manage the exothermic reaction.[11][12]

-

Reaction: The mixture is heated to the target temperature (e.g., 50-100 °C) and stirred for several hours until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).[12]

-

Workup and Quenching: After cooling, the reaction mixture is carefully quenched by pouring it onto ice or into cold water. This step neutralizes excess POCl₃.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified, typically by column chromatography or distillation, to yield pure this compound.[13]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and tunable reactivity. The pyridine ring is electron-deficient, which activates the C4 position (bearing the chlorine) toward nucleophilic aromatic substitution (SₙAr). The methylsulfanyl group at C2 offers a secondary point of modification, typically after oxidation.

Nucleophilic Aromatic Substitution (SₙAr) at C4

The chlorine atom at the 4-position is the primary site of reactivity. It can be readily displaced by a wide range of nucleophiles, making it an ideal handle for introducing molecular diversity. This is a cornerstone reaction for building libraries of compounds in drug discovery.[14]

-

Amination: Reaction with primary or secondary amines (e.g., Buchwald-Hartwig amination) introduces diverse amino groups, which are critical for modulating solubility and forming interactions with biological targets.

-

Alkoxylation/Aryloxylation: Sodium or potassium alkoxides and phenoxides can displace the chloride to form ether linkages.[15]

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling (with boronic acids) or Sonogashira coupling (with terminal alkynes), to form new carbon-carbon bonds. This allows for the attachment of various aryl, heteroaryl, or alkyl groups.[13]

Modification of the 2-(Methylsulfanyl) Group

The sulfur atom of the methylsulfanyl group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This oxidation dramatically changes the electronics of the group, transforming it from an electron-donating group into a powerful electron-withdrawing group. More importantly, the resulting methylsulfonyl group is an excellent leaving group, enabling a second, sequential nucleophilic substitution at the C2 position.[13][16]

This two-step sequence (C4 substitution followed by C2 oxidation and substitution) provides a powerful strategy for the regioselective synthesis of 2,4-disubstituted pyridines, a common motif in pharmacologically active molecules.[17]

Reactivity Map

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable in a research environment. While comprehensive toxicological data for this specific compound may be limited, information from safety data sheets (SDS) for structurally similar chemicals provides essential guidance.[6]

Hazard Identification and PPE

| Hazard Class | Precaution | Required PPE |

| Skin Irritation | Causes skin irritation. Avoid contact with skin.[18] | Impervious gloves (e.g., nitrile), lab coat.[19] |

| Eye Irritation | Causes serious eye irritation.[18] | Tightly fitting safety goggles or face shield.[6][19] |

| Respiratory Irritation | May cause respiratory irritation.[19] | Use only in a well-ventilated area or under a chemical fume hood.[6] |

| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

Handling and Storage Protocol

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[6] Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][18] Keep it segregated from incompatible materials such as strong oxidizing agents.[18]

-

Spills: In case of a spill, evacuate the area. Wear appropriate personal protective equipment. Absorb the spill with an inert, liquid-absorbent material and dispose of it as hazardous waste.

Conclusion

This compound, CAS 334542-44-8, is more than just a chemical reagent; it is a strategic tool for medicinal chemists and drug development scientists. Its value is derived from the orthogonal reactivity of its two functional handles: the C4-chloro group, which is primed for a variety of nucleophilic substitution and cross-coupling reactions, and the C2-methylsulfanyl group, which can be activated via oxidation to enable a second, sequential substitution. This predictable, step-wise reactivity allows for the systematic and efficient construction of diverse molecular libraries. By understanding the principles of its synthesis, reactivity, and safe handling, researchers can fully exploit the potential of this versatile building block to design and create the next generation of therapeutic agents.

References

-

This compound, min 98%, 100 mg. Aldon Corporation. Available from: [Link]

-

This compound [P93296]. ChemUniverse. Available from: [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA, Inc. Available from: [Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available from: [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available from: [Link]

-

Products. 2a biotech. Available from: [Link]

- JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents.

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Available from: [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH). Available from: [Link]

-

2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. PubMed. Available from: [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available from: [Link]

-

The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. LinkedIn. Available from: [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Available from: [Link]

-

PYRIDINE. SD Fine-Chem Limited. Available from: [Link]

- CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]

-

Methylthio-2-Pyridine. Pipzine Chemicals. Available from: [Link]

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. ACS Publications. Available from: [Link]

-

4-Chloro-2-methylthiopyrimidine. PubChem. Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. ResearchGate. Available from: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (NIH). Available from: [Link]

-

Examples of compounds derived from pyridine where antiproliferative... ResearchGate. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University course material. Available from: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]

-

2,3,5,6-Tetrachloro-4-(methylthio)pyridine. CAS Common Chemistry. Available from: [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available from: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. lehigh.edu [lehigh.edu]

- 11. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 12. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. arkat-usa.org [arkat-usa.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-2-(methylsulfanyl)pyridine

This guide provides a detailed theoretical analysis of the spectral characteristics of 4-Chloro-2-(methylsulfanyl)pyridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and structurally related compounds.

Molecular Structure and Properties

This compound is a substituted pyridine with the chemical formula C₆H₆ClNS and a molecular weight of approximately 159.64 g/mol .[1][2] Its structure features a pyridine ring substituted with a chlorine atom at the 4-position and a methylsulfanyl (or methylthio) group at the 2-position.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted based on established chemical shift theory and data from analogous compounds. Experimental verification is required for definitive assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.2 - 8.4 | Doublet (d) | 1 | H-6 |

| ~ 7.0 - 7.2 | Doublet of Doublets (dd) | 1 | H-5 |

| ~ 6.9 - 7.1 | Doublet (d) | 1 | H-3 |

| ~ 2.5 | Singlet (s) | 3 | -SCH₃ |

Interpretation:

-

H-6: The proton at the 6-position is adjacent to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect results in a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 and H-3, leading to a doublet of doublets.

-

H-3: This proton is coupled to H-5, resulting in a doublet.

-

-SCH₃: The methyl protons are not coupled to any other protons, so they will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the six unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C-2 |

| ~ 150 | C-6 |

| ~ 145 | C-4 |

| ~ 122 | C-5 |

| ~ 118 | C-3 |

| ~ 15 | -SCH₃ |

Interpretation:

-

C-2: This carbon is directly attached to both the nitrogen and sulfur atoms, leading to a significant downfield shift.

-

C-6: This carbon is adjacent to the nitrogen atom, resulting in a downfield shift.

-

C-4: The carbon atom bonded to the chlorine atom will also be shifted downfield due to the electronegativity of chlorine.

-

C-5 and C-3: These carbons are in a more electron-rich environment compared to the other ring carbons and will appear at higher fields.

-

-SCH₃: The methyl carbon is in a typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Disclaimer: The following IR data is predicted based on characteristic group frequencies. Experimental verification is necessary.

The IR spectrum of this compound will show absorption bands characteristic of its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (-SCH₃) | Medium |

| 1600 - 1450 | C=C and C=N ring stretching | Strong |

| 1100 - 1000 | C-Cl stretch | Strong |

| 750 - 650 | C-S stretch | Medium |

Interpretation:

The presence of sharp peaks in the aromatic C-H stretching region, along with strong absorptions for the pyridine ring vibrations, would confirm the presence of the heterocyclic ring. A strong band in the C-Cl stretching region and a medium band for the C-S stretch would be indicative of the substituents.

Mass Spectrometry (MS)

Disclaimer: The following mass spectral data and fragmentation pattern are predicted. Experimental confirmation is required.

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

Expected Molecular Ion Peak:

The molecular ion peak (M⁺) is expected at m/z 159, with a significant M+2 peak at m/z 161 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Predicted Fragmentation Pathway:

A plausible fragmentation pathway initiated by electron impact would involve the loss of a methyl radical or a chlorine atom.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals and determine chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

-

References

-

Chemguide. Interpreting C-13 NMR spectra. [Link]

-

National Institute of Standards and Technology. Pyridine. In NIST Chemistry WebBook. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-2-(methylsulfanyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2-(methylsulfanyl)pyridine, a key intermediate in pharmaceutical synthesis. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility and presents a detailed, robust experimental protocol for its determination. By understanding the molecular characteristics and applying a rigorous methodology, researchers can accurately establish the solubility of this compound in a wide range of organic solvents, facilitating its effective use in drug discovery and development.

Understanding the Solubility Profile of this compound

This compound (C₆H₆ClNS) is a substituted pyridine derivative with a molecular weight of 159.64 g/mol .[1][2] Its solubility in organic solvents is dictated by its molecular structure, which features a moderately polar pyridine ring, a chlorine atom, and a methylsulfanyl group.

The central pyridine ring, with its nitrogen atom, imparts a degree of polarity and the capacity for hydrogen bonding.[3] Pyridine itself is miscible with a broad array of solvents, from water to nonpolar hydrocarbons like hexane, highlighting its versatile nature.[4][5] However, the substituents on the ring significantly modify these properties. The presence of a chlorine atom increases the molecule's lipophilicity, while the methylsulfanyl group also contributes to its nonpolar character. This structural combination suggests that this compound will exhibit favorable solubility in a range of organic solvents, particularly those with moderate to low polarity.

Based on the principle of "like dissolves like," we can predict its general solubility behavior in various classes of organic solvents.[6][7]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar pyridine ring. The absence of strong hydrogen bonding in the solvent allows for effective solvation of the molecule without competing for the nitrogen's lone pair. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as hydrogen bond donors to the nitrogen atom of the pyridine ring, enhancing solubility.[3] However, the overall nonpolar character from the chloro and methylsulfanyl groups may limit miscibility compared to highly polar aprotic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Moderate to Low | The lipophilic chloro and methylsulfanyl substituents will promote interaction with nonpolar solvents. Solubility will likely be higher in aromatic solvents like toluene due to potential π-stacking interactions with the pyridine ring, compared to aliphatic solvents like hexane. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The similar polarities and the presence of chlorine in both the solute and solvent molecules suggest strong van der Waals forces and dipole-dipole interactions, leading to good solubility. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in a saturated solution.

The following protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Experimental Protocol

-

Preparation of Standard Solutions for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a concentrated stock solution.

-

Perform a series of serial dilutions of the stock solution to generate at least five standard solutions of known concentrations.

-

Analyze each standard solution by HPLC to create a calibration curve of peak area versus concentration. This curve is essential for quantifying the concentration of the saturated solution.

-

-

Equilibration of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended to ensure the solution is fully saturated.[9]

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions used for the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample from its measured peak area.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The entire workflow, from preparation to analysis, is illustrated in the diagram below.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

-

Solubility of Things. Pyridine. [Link]

-

Al-khattawi, A., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Pharma.Tips. (2025). Solubility Testing of Drug Candidates. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Pawar, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]

-

ChemUniverse. This compound. [Link]

-

chemeurope.com. Pyridine. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pyridine [chemeurope.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

A Technical Guide to 4-Chloro-2-(methylsulfanyl)pyridine: A Core Heterocyclic Building Block

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds are of paramount importance, with pyridine-based ring systems being one of the most prolific.[1][2][3] These structures are foundational to numerous therapeutic agents due to their unique physicochemical properties and their ability to engage in biologically relevant interactions.[3] This guide focuses on a specific, highly functionalized derivative: 4-Chloro-2-(methylsulfanyl)pyridine .

Identified by its CAS Number 334542-44-8, this compound serves as a versatile intermediate or building block.[4][5][6] Its strategic placement of a chloro group, a potential leaving group for nucleophilic substitution, and a methylsulfanyl group, which can be oxidized or otherwise modified, provides chemists with multiple reactive handles to construct complex molecular architectures.[7] This guide provides an in-depth examination of its core properties, a proposed synthetic workflow, key analytical characterization methods, and its applications, particularly in the context of drug development for researchers, scientists, and professionals in the field.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical entity are critical for its application in synthesis and research. This compound is a liquid at room temperature, and its key properties are summarized below.[8] The purity of commercially available batches is typically high, often around 98%.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNS | [4][6][8] |

| Molecular Weight | 159.64 g/mol | [6][9] |

| CAS Number | 334542-44-8 | [4][5][6][8] |

| Appearance | Liquid | [8] |

| Common Synonyms | 4-chloro-2-(methylthio)pyridine; 2-(Methylthio)-4-chloropyridine | [8] |

| Purity | ≥95-98% | [4][6] |

| SMILES | ClC1=CC(=NC=C1)SC | [9] |

| InChI Key | KHEHQWVIKAHHKR-UHFFFAOYSA-N | [8] |

Chemical Structure

The structure of this compound features a pyridine ring substituted at the C4 position with a chlorine atom and at the C2 position with a methylsulfanyl (-SCH₃) group. This arrangement is key to its synthetic utility.

Caption: Chemical structure of this compound.

Synthesis and Characterization

While specific, large-scale manufacturing protocols are often proprietary, a logical synthetic route can be devised based on established pyridine chemistry. A common strategy involves the chlorination of a suitable pyridine precursor.

Proposed Synthetic Workflow

A plausible approach begins with 2-mercaptopyridine, which is first S-methylated and then subjected to chlorination. The choice of a chlorinating agent is critical; reagents like phosphorus oxychloride (POCl₃) are effective for converting hydroxypyrimidines to chloropyrimidines and can be applied analogously.[10]

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

S-Methylation First: The thiol group is highly reactive and can interfere with subsequent chlorination reactions. Protecting it as a methyl thioether early in the sequence is a standard and effective strategy. Methyl iodide is a classic electrophile for this purpose.

-

Chlorination/Decarboxylation: Using a reagent like thionyl chloride or phosphorus oxychloride on the carboxylic acid precursor can achieve both chlorination at the 4-position (via a complex mechanism often seen in pyridine N-oxide chemistry, or by direct halogenation if conditions are harsh enough) and decarboxylation. This one-pot transformation is efficient.

-

Purification: Given the starting materials and potential byproducts, purification via vacuum distillation or column chromatography is essential to achieve the high purity required for subsequent applications.[4]

Analytical Characterization (Self-Validating Protocol)

To ensure the identity and purity of the final product, a suite of analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) around 2.5 ppm. The three aromatic protons on the pyridine ring will appear as distinct signals in the 7.0-8.5 ppm range, with coupling patterns confirming their relative positions. The downfield shift of these protons is characteristic of the electron-withdrawing nature of the pyridine nitrogen.[11]

-

¹³C NMR: The carbon spectrum will show six distinct signals: one for the methyl carbon and five for the pyridine ring carbons, each with a unique chemical shift due to the different electronic environments created by the nitrogen, chlorine, and methylsulfanyl substituents.

-

-

Mass Spectrometry (MS):

-

Electron Ionization Mass Spectrometry (EI-MS) should reveal a molecular ion (M⁺) peak at m/z ≈ 159. A characteristic isotopic pattern (M+2 peak) at roughly one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or a chloro radical (•Cl). LC-MS/MS is a powerful tool for detecting and quantifying this compound, even at trace levels.[12]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) would be a standard starting point. Purity is assessed by integrating the area of the product peak relative to any impurity peaks detected.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, present in a significant number of FDA-approved drugs for treating a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases.[1][2]

Strategic Role as a Building Block

This compound is particularly valuable because its two substituents allow for orthogonal or sequential chemical modifications. This enables the rapid generation of compound libraries for screening.

Caption: Synthetic utility of this compound.

-

Modification at the 4-Position: The chlorine atom is a good leaving group for nucleophilic aromatic substitution. It can be displaced by amines, alcohols, and thiols. Furthermore, it is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a vast array of aryl, heteroaryl, or amino groups.

-

Modification at the 2-Position: The methylsulfanyl group can be easily oxidized to the corresponding sulfoxide or sulfone. The resulting methylsulfonyl group is an excellent leaving group, enabling a second, different nucleophilic substitution at the C2 position.[7][13] This sequential reactivity is a powerful tool for building molecular complexity.

This dual reactivity makes the compound a valuable building block for creating libraries of novel compounds, which is a cornerstone of modern high-throughput screening and drug discovery programs. Its classification as a "Protein Degrader Building Block" suggests its use in the synthesis of PROTACs (Proteolysis-targeting chimeras) and other targeted protein degradation technologies.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[9] It may also cause skin, eye, and respiratory irritation.[14][15]

-

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[16]

-

Avoid contact with skin and eyes and avoid inhalation of vapors.[14][16]

-

Wash hands thoroughly after handling.[14]

-

-

Storage:

References

-

This compound, min 98%, 100 mg. Lobachemie.[Link]

-

This compound. 2a biotech.[Link]

-

This compound [P93296]. ChemUniverse.[Link]

-

4-Chloro-2-fluoro-3-(methylthio)pyridine | C6H5ClFNS | CID 177684153. PubChem, National Center for Biotechnology Information.[Link]

-

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511. PubChem, National Center for Biotechnology Information.[Link]

-

4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113. PubChem, National Center for Biotechnology Information.[Link]

- Method for synthesizing 4-chloro-pyridine.

-

The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Pharmaffiliates.[Link]

-

Pyridine - SAFETY DATA SHEET. pentachemicals.[Link]

- A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences.[Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry.[Link]

-

The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

4-Chloro-2-methylpyridine | C6H6ClN | CID 581392. PubChem, National Center for Biotechnology Information.[Link]

-

4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride. Pharmaffiliates.[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information.[Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.[Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate.[Link]

-

4-methyl pyridine. The Good Scents Company.[Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed, National Center for Biotechnology Information.[Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. chemuniverse.com [chemuniverse.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 334542-44-8|this compound|BLD Pharm [bldpharm.com]

- 10. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

A Technical Guide to the Biological Potential of 4-Chloro-2-(methylsulfanyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 4-Chloro-2-(methylsulfanyl)pyridine scaffold represent a class of heterocyclic compounds of significant interest in medicinal chemistry. This guide synthesizes current research to provide an in-depth technical overview of their known biological activities, with a primary focus on their potential as anticancer and antimicrobial agents. We will explore their mechanisms of action, delve into structure-activity relationships, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to explore and optimize this promising chemical scaffold for therapeutic applications.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

Pyridine, a foundational heterocyclic system, is a "privileged scaffold" in drug discovery, integral to the structure of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the pyridine ring allows for diverse functionalization, enabling fine-tuning of its pharmacological, pharmacokinetic, and toxicological profiles.[1]

The this compound core, characterized by a chlorine atom at the C4 position and a methylsulfanyl group at C2, offers unique electronic and steric properties. These substituents provide key reactive handles for synthetic modification and can play crucial roles in binding to biological targets. This guide focuses specifically on derivatives built from this core, exploring how further modifications unlock potent biological activities.

Key Biological Activities & Mechanistic Insights

Research has primarily focused on the anticancer and, to a lesser extent, antimicrobial properties of this compound derivatives.

Anticancer Activity

Pyridine derivatives exert their anticancer effects through a variety of complex mechanisms.[3] They are particularly prominent as kinase inhibitors , interfering with signaling pathways essential for tumor growth and proliferation.[3][4] Other reported mechanisms include the disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4][5]

2.1.1 Mechanism of Action: Kinase Inhibition

Kinases are critical enzymes that regulate numerous cellular processes, including cell division and metabolism.[4] In many cancers, specific kinases become overactive, driving uncontrolled cell growth.[4] Pyridine-based molecules have been successfully developed to inhibit a range of kinases, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 phosphorylation blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3]

-

c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in various malignant tumors. Pyrazolopyridine derivatives, a related class, have shown potent and selective c-Met inhibition.[6]

-

PI3K/mTOR Pathway: This pathway is crucial for cell growth and survival. A derivative, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), demonstrated potent dual inhibitory activity against PI3K and mTOR, showing promise in treating Acute Myeloid Leukemia (AML).[7]

-

MSK1 (Mitogen- and Stress-activated Kinase 1): Certain chloropyrimidine derivatives have been identified as rare covalent inhibitors of MSK1, acting via an SNAr reaction with a cysteine residue.[8]

2.1.2 Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, these derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle. Studies on related pyridine derivatives have shown they can induce apoptosis in colon cancer cells and cause cell cycle arrest at the G2/M phase.[5] This is often a downstream effect of inhibiting key signaling pathways or causing DNA damage.[3]

Antimicrobial Activity

The pyridine nucleus is a component of various compounds with established antimicrobial properties.[2] While research on this compound derivatives is less extensive in this area compared to oncology, related structures show significant potential.

-

Antibacterial Activity: Pyridine-based chalcones and pyrazolines have demonstrated activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae.[9] Some novel trifluoromethylpyridine amides containing sulfur have also shown potent activity against plant pathogenic bacteria like Xanthomonas oryzae.[10]

-

Antifungal Activity: Certain pyridine derivatives exhibit antifungal activity comparable to standard drugs like fluconazole against strains such as Candida albicans and Aspergillus niger.[2]

The mechanism of antimicrobial action is often multifaceted, potentially involving the inhibition of essential enzymes (like those in the folic acid synthesis pathway), disruption of cell membrane integrity, or interference with iron uptake.[11]

Experimental Protocols for Synthesis and Biological Evaluation

This section provides a framework for the synthesis and evaluation of novel this compound derivatives.

General Synthesis of the Core Scaffold

The synthesis of chlorinated pyridine derivatives can be achieved through various methods. A common approach involves the direct chlorination of a pyridine starting material using reagents like phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride.[12][13]

Example Protocol: Chlorination of Pyridine (This is a generalized procedure and must be adapted and optimized for specific substrates and scales under appropriate laboratory safety protocols.)

-

To a reaction flask containing anhydrous pyridine dissolved in a suitable solvent (e.g., dichloromethane or chlorobenzene), slowly add the chlorinating reagent (e.g., phosphorus oxychloride) dropwise under an inert atmosphere (e.g., nitrogen) while maintaining a controlled temperature (e.g., 0-10 °C) with a cooling bath.[13]

-

After the addition is complete, allow the reaction mixture to warm to a specified temperature (e.g., 70-75 °C) and maintain for several hours.[13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated through extraction and purified using techniques like column chromatography to yield the 4-chloropyridine derivative.

Further modifications, such as introducing the methylsulfanyl group and adding other functional moieties, would follow standard organic synthesis methodologies.

In Vitro Anticancer Assays

A tiered approach is recommended for evaluating anticancer potential, starting with broad cytotoxicity screening and moving to more specific mechanistic assays.

Workflow for Anticancer Activity Screening

Caption: Workflow for anticancer drug screening.

Protocol 1: MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, the absorbance of which is proportional to the number of living cells.

-

Methodology:

-